5-Ethynyl-1H-pyrazol-3-amine
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Overview
Description
5-Ethynyl-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazole ring with an ethynyl group at the 5-position and an amino group at the 3-position. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Ethyl-substituted pyrazoles.
Substitution: N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery .
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with advanced properties, such as UV stabilizers and liquid crystals .
Mechanism of Action
The mechanism of action of 5-Ethynyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
3-Amino-5-methyl-1H-pyrazole: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.
5-Amino-1H-pyrazole-4-carbonitrile:
3,4,5-Trinitro-1H-pyrazol-1-amine: This compound is highly energetic and used in explosive materials.
Uniqueness: 5-Ethynyl-1H-pyrazol-3-amine stands out due to its ethynyl group, which imparts unique electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H5N3 |
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Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-ethynyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H5N3/c1-2-4-3-5(6)8-7-4/h1,3H,(H3,6,7,8) |
InChI Key |
RQBHTEUXDZVYAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NN1)N |
Origin of Product |
United States |
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